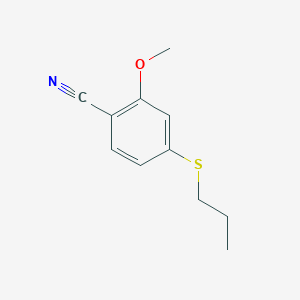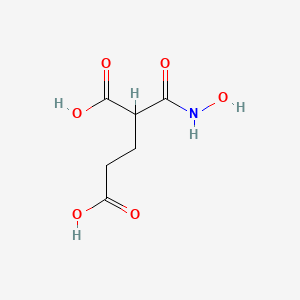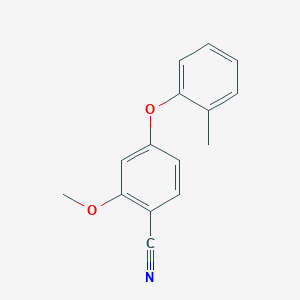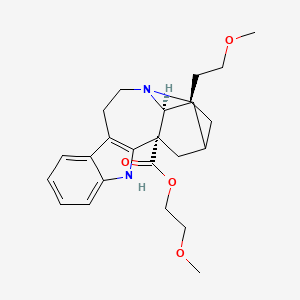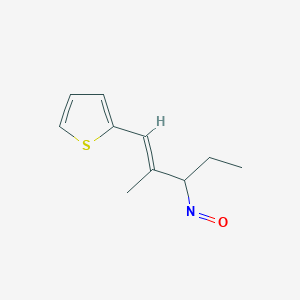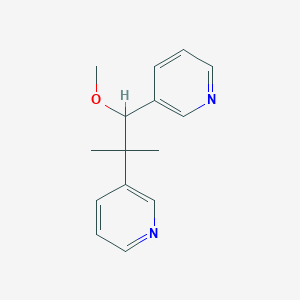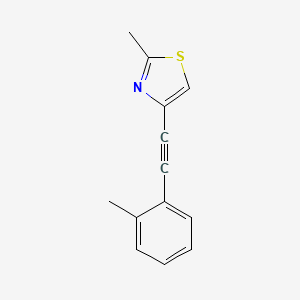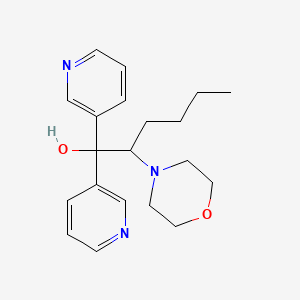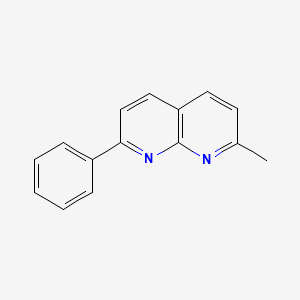
2-Methyl-6-(4-phenylbut-1-ynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metil-6-(4-fenilbut-1-inil)piridina es un compuesto orgánico que pertenece a la clase de las piridinas. Las piridinas son compuestos aromáticos heterocíclicos caracterizados por un anillo de seis miembros que contiene un átomo de nitrógeno. Este compuesto específico presenta un grupo metil en la segunda posición y un grupo 4-fenilbut-1-inil en la sexta posición del anillo de piridina. La estructura única de 2-metil-6-(4-fenilbut-1-inil)piridina la convierte en un tema interesante para varios estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-metil-6-(4-fenilbut-1-inil)piridina se puede lograr a través de varios métodos. Un enfoque común implica el acoplamiento de 6-metilpicolinaldehído con un derivado de carbonato propárgico. La reacción generalmente emplea un catalizador de paladio y un ligando de N-heterociclo carbénico bajo una atmósfera inerte . Las condiciones de reacción a menudo incluyen el uso de disolventes anhidros y temperaturas controladas para garantizar altos rendimientos y pureza del producto.
Métodos de producción industrial
La producción industrial de 2-metil-6-(4-fenilbut-1-inil)piridina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC), para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
2-metil-6-(4-fenilbut-1-inil)piridina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los correspondientes N-óxidos de piridina.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para producir derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo, ácido acético.
Reducción: Gas hidrógeno, catalizador de paladio, etanol.
Sustitución: N-bromosuccinimida, hidruro de sodio, tetrahidrofurano (THF).
Principales productos formados
Oxidación: N-óxidos de piridina.
Reducción: Derivados de piridina reducidos.
Sustitución: Compuestos de piridina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-metil-6-(4-fenilbut-1-inil)piridina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas y compuestos heterocíclicos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su papel en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-metil-6-(4-fenilbut-1-inil)piridina implica su interacción con varios objetivos moleculares y vías. El compuesto puede unirse a enzimas o receptores específicos, modulando su actividad y provocando efectos aguas abajo. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas, afectando así los procesos celulares. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
2-amino-1-metil-6-fenilimidazo[4,5-b]piridina (PhIP): Una amina heterocíclica formada durante la cocción de la carne, conocida por sus propiedades mutágenas y carcinogénicas.
2,2-dimetil-1-(6-metilpiridin-2-il)-4-fenilbut-3-in-1-ona: Un compuesto relacionado con una estructura central de piridina similar pero diferentes sustituyentes.
Singularidad
2-metil-6-(4-fenilbut-1-inil)piridina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C16H15N |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
2-methyl-6-(4-phenylbut-1-ynyl)pyridine |
InChI |
InChI=1S/C16H15N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h2-4,7-10,13H,5,11H2,1H3 |
Clave InChI |
YWQJYKCSHSTIRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C#CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


